Cas no 807325-83-3 (3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl-)

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- structure
807325-83-3 structure
Nome del prodotto:3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl-
Numero CAS:807325-83-3
MF:C18H16IN3O2
MW:433.243016242981
CID:5226269
PubChem ID:57516947

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl-
    • 6-Iodo-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide (ACI)
    • DB-229558
    • CS-M0303
    • 6-iodo-4-((3-methoxyphenyl)amino)-8-methylquinoline-3-carboxamide
    • 801315-47-9
    • 6-iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
    • 6-iodo-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
    • AKOS037650085
    • 807325-83-3
    • LKRTVQCVFDJPAW-UHFFFAOYSA-N
    • CS-14242
    • SCHEMBL1311332
    • 6-IODO-4-((3-METHOXYPHENYL)AMINO)-8-METHYLQUINOLINE-3-CARBOXAMIDE HCL
    • Inchi: 1S/C18H16IN3O2/c1-10-6-11(19)7-14-16(10)21-9-15(18(20)23)17(14)22-12-4-3-5-13(8-12)24-2/h3-9H,1-2H3,(H2,20,23)(H,21,22)
    • Chiave InChI: LKRTVQCVFDJPAW-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(NC2C=C(OC)C=CC=2)=C2C=C(C=C(C2=NC=1)C)I)N

Proprietà calcolate

  • Massa esatta: 433.02872g/mol
  • Massa monoisotopica: 433.02872g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 450
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 77.2Ų

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058695-100mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
100mg
¥2895.00 2024-07-28
1PlusChem
1P024V85-250mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
250mg
$528.00 2023-12-16
Aaron
AR024VGH-1g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
1g
$928.00 2025-02-13
1PlusChem
1P024V85-100mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
100mg
$316.00 2023-12-16
Aaron
AR024VGH-5g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
5g
$2759.00 2025-03-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058695-250mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
250mg
¥5169.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058695-1g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
1g
¥10339.00 2024-07-28
Aaron
AR024VGH-250mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
250mg
$464.00 2025-02-13
Aaron
AR024VGH-100mg
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 96%
100mg
$279.00 2025-02-13
1PlusChem
1P024V85-1g
6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide
807325-83-3 95%
1g
$1035.00 2023-12-16

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
2.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
3.1 Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
3.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
4.1 Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 4

Condizioni di reazione
1.1 1 h, 100 °C
2.1 Reagents: Diphenyl ether ;  45 min, 250 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
4.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
5.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
6.1 Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Diphenyl ether ;  45 min, 250 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
3.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
4.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
5.1 Solvents: Acetonitrile ;  overnight, reflux
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Raw materials

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Preparation Products

3-Quinolinecarboxamide, 6-iodo-4-[(3-methoxyphenyl)amino]-8-methyl- Letteratura correlata

Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.